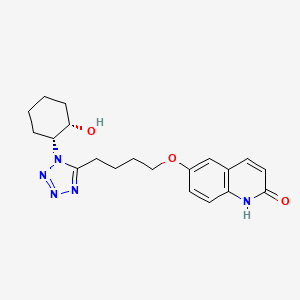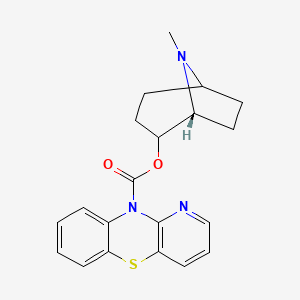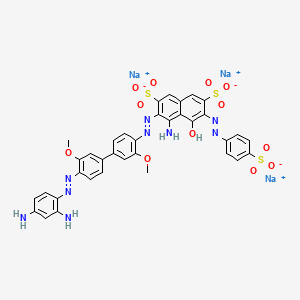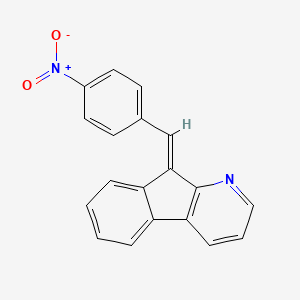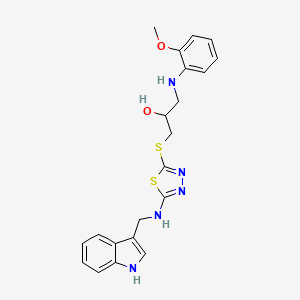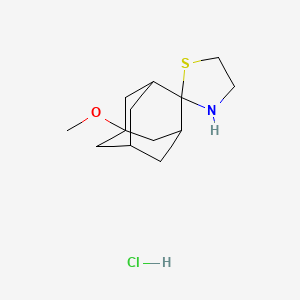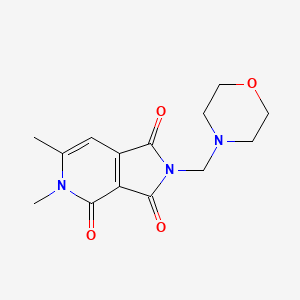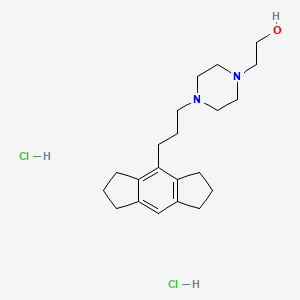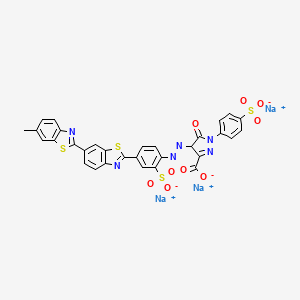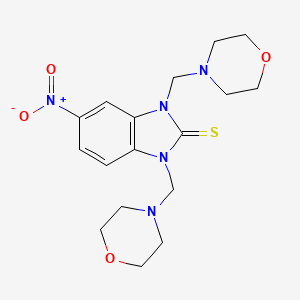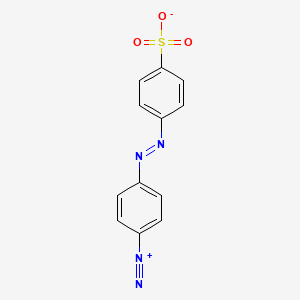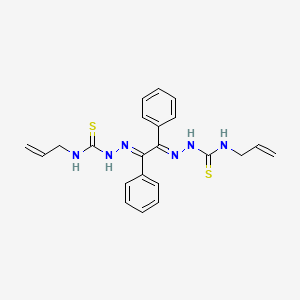
Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of methanesulfonamide with a phenylethyl piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require catalysts like palladium on carbon to facilitate the process. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Phenylethyl)methanesulfonamide
- N-(4-Amino-3-nitrophenyl)methanesulfonamide
- N-(2,4-Dichlorophenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-((1-(2-phenylethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
113559-41-4 |
|---|---|
Formule moléculaire |
C21H27ClN2O3S |
Poids moléculaire |
423.0 g/mol |
Nom IUPAC |
N-[4-[1-(2-phenylethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O3S.ClH/c1-27(25,26)22-20-9-7-18(8-10-20)21(24)19-12-15-23(16-13-19)14-11-17-5-3-2-4-6-17;/h2-10,19,22H,11-16H2,1H3;1H |
Clé InChI |
PSKRQYFANJUCPL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


